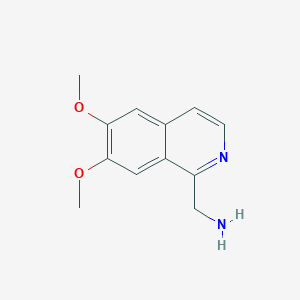
(6,7-Dimethoxyisoquinolin-1-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,7-Dimethoxyisoquinolin-1-yl)methanamine is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of two methoxy groups at the 6 and 7 positions of the isoquinoline ring and a methanamine group at the 1 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-Dimethoxyisoquinolin-1-yl)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 6,7-dimethoxyisoquinoline.
Reduction: The isoquinoline is reduced to 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Amination: The tetrahydroisoquinoline is then subjected to a reductive amination reaction with formaldehyde and ammonium chloride to introduce the methanamine group at the 1 position
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: reduction of isoquinoline and subsequent reductive amination. The reaction conditions are optimized for higher yields and purity, and the use of continuous flow reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
(6,7-Dimethoxyisoquinolin-1-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can further reduce the isoquinoline ring to tetrahydroisoquinoline derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used
科学的研究の応用
(6,7-Dimethoxyisoquinolin-1-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
作用機序
The mechanism of action of (6,7-Dimethoxyisoquinolin-1-yl)methanamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and neurotransmission
類似化合物との比較
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the methanamine group but shares the methoxy substitution pattern.
(6,7-Dimethoxyisochroman-1-yl)methanamine: Similar structure but with an isochroman ring instead of isoquinoline
Uniqueness
(6,7-Dimethoxyisoquinolin-1-yl)methanamine is unique due to the presence of both methoxy groups and the methanamine group, which confer distinct chemical reactivity and biological activity compared to its analogs .
特性
分子式 |
C12H14N2O2 |
|---|---|
分子量 |
218.25 g/mol |
IUPAC名 |
(6,7-dimethoxyisoquinolin-1-yl)methanamine |
InChI |
InChI=1S/C12H14N2O2/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2/h3-6H,7,13H2,1-2H3 |
InChIキー |
ZLNGTZKCSHOENO-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=CN=C2CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


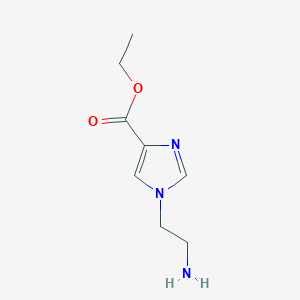
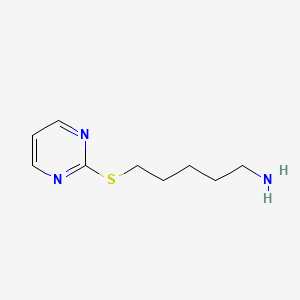
![5-Methyl-6-oxa-1-azaspiro[3.4]octane](/img/structure/B13341947.png)


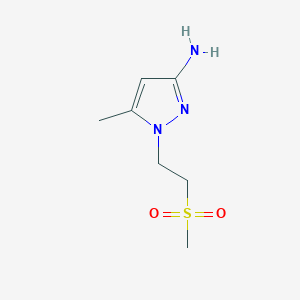

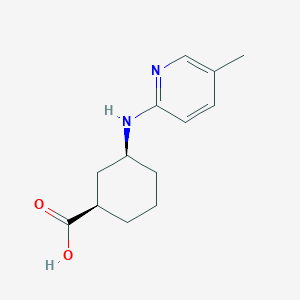
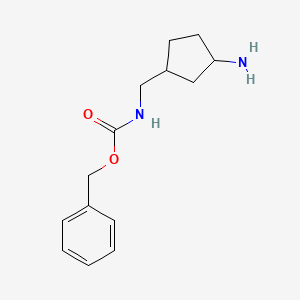
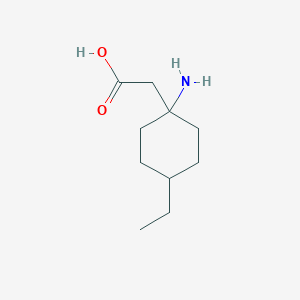
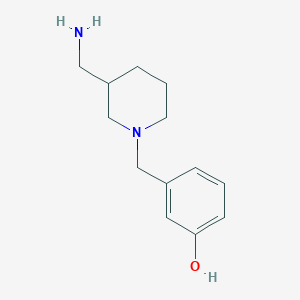
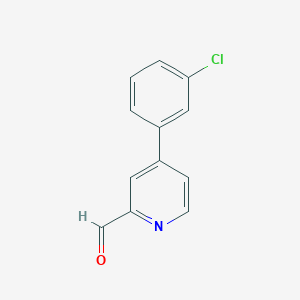
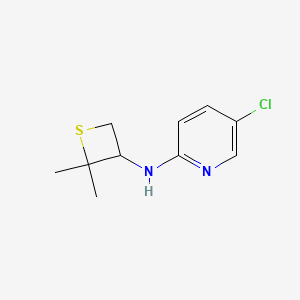
![Methyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13341997.png)
